molecular formula C16H15ClFN3O2 B2442624 2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide CAS No. 1423760-11-5

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide

Cat. No. B2442624
CAS RN: 1423760-11-5
M. Wt: 335.76
InChI Key: FLCIZGVFDTYJAM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-4, and it belongs to the class of pyridine carboxamide derivatives. CFM-4 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of CFM-4 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. CFM-4 has also been found to induce autophagy, a process that involves the degradation of damaged or dysfunctional cellular components.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, CFM-4 has also been found to exhibit anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of CFM-4 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water can pose a challenge for certain applications, and its potential toxicity requires careful handling.

Future Directions

There are several potential future directions for research on CFM-4. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is the investigation of its anti-inflammatory and analgesic properties for the development of novel pain-relieving drugs. Additionally, further studies are needed to fully understand the mechanism of action of CFM-4 and its potential applications in other disease areas.

Synthesis Methods

The synthesis of CFM-4 involves several steps, starting with the reaction of 2-chloro-3-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-acetamidophenyl)ethylamine in the presence of a base such as triethylamine to yield the final product, CFM-4.

Scientific Research Applications

CFM-4 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. CFM-4 has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-[2-(4-acetamidophenyl)ethyl]-2-chloro-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c1-10(22)21-12-4-2-11(3-5-12)6-8-20-16(23)13-7-9-19-15(17)14(13)18/h2-5,7,9H,6,8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCIZGVFDTYJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2=C(C(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide

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